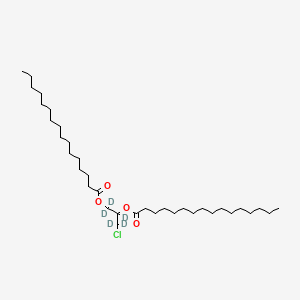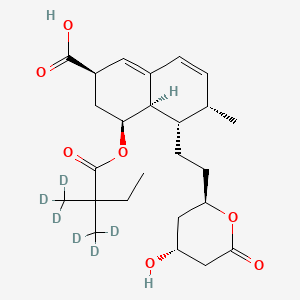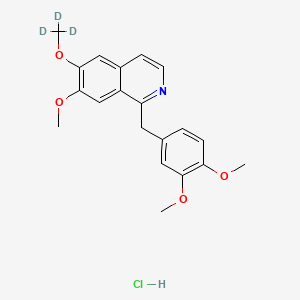
rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-1,2-Bis-palmitoyl-3-chloropropanediol is a 3-monochloropropane-1,2-diol (3-MCPD) ester . It has been found as a contaminant in edible olive oils, with the lowest and highest concentrations in extra virgin and olive pomace oils, respectively . It has also been found in cottonseed and palm oils, as well as in shortening . It induces renal tubular necrosis and a decrease in spermatids, but no gross pathological changes, in mice .
Synthesis Analysis
Rac 1,2-Bis-palmitoyl-3-chloropropanediol-D5 was useful for establishing an analytical method for quantifying free and ester bound 2-, 3-MCPD, and esterified glycidol in fishery products .Molecular Structure Analysis
The molecular formula of rac 1,2-Bis-palmitoyl-3-chloropropanediol is C35H67ClO4 . The molecular weight is 587.36 . The SMILES representation is O=C(CCCCCCCCCCCCCCCC)OC(CCl)COC(CCCCCCCCCCCCCCCC)=O .Physical And Chemical Properties Analysis
Rac 1,2-Bis-palmitoyl-3-chloropropanediol is a solid . It is slightly soluble in chloroform and ethyl acetate .Wissenschaftliche Forschungsanwendungen
Analytical Chemistry: Calibration and Quantification
“rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5” is utilized for establishing analytical methods for quantifying free and ester-bound 2-, 3-MCPD, and esterified glycidol in fishery products. It serves as an internal standard in quantitative analysis due to its stable isotopic labeling, which is critical for accurate mass spectrometry calibration .
Food Safety: Contaminant Analysis
This compound has been identified as a contaminant in edible oils such as olive, cottonseed, and palm oils. Its presence necessitates rigorous testing to ensure food safety, as it can induce renal tubular necrosis and affect spermatids in mice .
Synthesis of Polymers and Polysaccharides
Due to its reactive chlorine group, “rac 1,2-Bis-palmitoyl-3-chloropropanediol” is a valuable reagent for synthesizing various compounds, including polymers and polysaccharides .
Pharmaceutical Testing: Reference Standards
The deuterium-labeled version of this compound is used as a high-quality reference standard in pharmaceutical testing, ensuring the precision and reliability of analytical methods .
Research on Renal Pathology
Its effects on renal tubular necrosis make it a relevant compound for studying kidney-related pathologies and potential therapeutic interventions .
Environmental Monitoring
The detection of “rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5” in various oils also highlights its importance in environmental monitoring to assess the contamination levels in agricultural products .
Each application highlights the versatility of “rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5” in different scientific fields, demonstrating its significance in both practical and research contexts.
Cymit Quimica Santa Cruz Biotechnology Neobioscience LGC Standards
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
(3-chloro-1,1,2,3,3-pentadeuterio-2-hexadecanoyloxypropyl) hexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3/i31D2,32D2,33D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWXVGSHNINWHB-YYRBTATQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H67ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 | |
Q & A
A: rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 is a deuterated compound used as an internal standard in gas chromatography-mass spectrometry (GC-MS) analysis for the quantification of 2-chloro-1,3-propanediol (2-MCPD) fatty acid esters in food samples []. 2-MCPD esters are concerning contaminants found in refined oils, and accurate quantification is crucial due to their potential toxicity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B563297.png)
![2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B563298.png)
![7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine](/img/structure/B563299.png)


![Tricyclo[2.2.1.02,6]heptan-3-ol, 1-nitro-, stereoisomer (9CI)](/img/no-structure.png)

![7-[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-ylamino]-4-hydroxy-3-[4-(4-sulfophenylazo)phenylazo]-2-naphthalenesulfonic acid](/img/structure/B563308.png)

![1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8](/img/structure/B563312.png)
